molecular formula C18H12FN3O6S B5267499 (5E)-1-(2-fluorophenyl)-5-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-1-(2-fluorophenyl)-5-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B5267499
M. Wt: 417.4 g/mol
InChI Key: ICNIIGORNVGNFP-YRNVUSSQSA-N
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Description

The compound “(5E)-1-(2-fluorophenyl)-5-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique combination of functional groups, including a fluorophenyl group, a hydroxy-methoxy-nitrophenyl group, and a sulfanylidene-diazinane-dione core, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the diazinane-dione core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the fluorophenyl group: This step may involve a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Attachment of the hydroxy-methoxy-nitrophenyl group: This can be accomplished through a series of electrophilic aromatic substitution reactions, followed by functional group modifications.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a metal catalyst.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving its functional groups.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through experimental studies, such as binding assays and pathway analysis.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-1-(2-chlorophenyl)-5-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
  • (5E)-1-(2-bromophenyl)-5-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Uniqueness

The presence of the fluorophenyl group in the compound imparts unique electronic properties, such as increased electronegativity and potential for hydrogen bonding, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

(5E)-1-(2-fluorophenyl)-5-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O6S/c1-28-14-8-10(22(26)27)6-9(15(14)23)7-11-16(24)20-18(29)21(17(11)25)13-5-3-2-4-12(13)19/h2-8,23H,1H3,(H,20,24,29)/b11-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNIIGORNVGNFP-YRNVUSSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=C2C(=O)NC(=S)N(C2=O)C3=CC=CC=C3F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC=CC=C3F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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